molecular formula C11H8BrFN2O2S B10976350 N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide

N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide

Cat. No.: B10976350
M. Wt: 331.16 g/mol
InChI Key: VSVFINQKNZTRPP-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide is an organic compound that features a bromopyridine moiety attached to a fluorobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in organic solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or enzymes in biological systems.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromopyridine and fluorobenzene sulfonamide moieties can interact with specific amino acid residues in the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)acetamide
  • N-(5-bromopyridin-2-yl)-2-bromoacetamide
  • 6-[(5-bromopyridin-2-yl)iminomethyl]phenol

Uniqueness

N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide is unique due to the presence of both bromopyridine and fluorobenzene sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The fluorobenzene sulfonamide group, in particular, can enhance the compound’s binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C11H8BrFN2O2S

Molecular Weight

331.16 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-4-5-11(14-7-8)15-18(16,17)10-3-1-2-9(13)6-10/h1-7H,(H,14,15)

InChI Key

VSVFINQKNZTRPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)F

Origin of Product

United States

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